

synthesis of 4-Bromophenylacetic acid from phenylacetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromophenylacetic acid

Cat. No.: B019724

[Get Quote](#)

Application Notes: Synthesis of 4-Bromophenylacetic Acid

Introduction

4-Bromophenylacetic acid is a vital synthetic intermediate in the fields of pharmaceutical and agrochemical research.^[1] It serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs), including nonsteroidal anti-inflammatory drugs (NSAIDs) like Felbinac, and others such as Bilastine and Mecitentan.^{[2][3]} The molecule's structure, featuring both a carboxylic acid and an aryl bromide, allows for diverse chemical modifications. The synthesis from phenylacetic acid is a classic example of an electrophilic aromatic substitution reaction, where a bromine atom is introduced onto the phenyl ring.^{[2][4][5]}

Principle of Synthesis

The synthesis of **4-bromophenylacetic acid** from phenylacetic acid is achieved through electrophilic aromatic bromination. The phenylacetic acid molecule contains an activating carboxyl group (acting as a deactivating meta-director) and an activating methylene group, but the overall phenylacetyl group (-CH₂COOH) is considered an ortho-, para-director. Due to steric hindrance at the ortho positions, the substitution occurs predominantly at the para-position. The reaction requires a bromine source, typically molecular bromine (Br₂), and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule and generate a potent electrophile (Br⁺).^{[1][4][5]}

Experimental Protocol: Electrophilic Bromination of Phenylacetic Acid

This protocol details the synthesis of **4-bromophenylacetic acid** via the direct bromination of phenylacetic acid using bromine and an iron catalyst.

Materials and Reagents:

- Phenylacetic acid ($C_8H_8O_2$)
- Molecular Bromine (Br_2)
- Iron filings (Fe) or Iron(III) bromide ($FeBr_3$)
- Dichloromethane (CH_2Cl_2) or Carbon tetrachloride (CCl_4) (anhydrous)
- Sodium bisulfite ($NaHSO_3$) solution (10% aqueous)
- Sodium bicarbonate ($NaHCO_3$) solution (saturated aqueous)
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Hydrochloric acid (HCl, concentrated)
- Ethanol or a mixture of ethanol/water for recrystallization

Equipment:

- Three-neck round-bottom flask
- Reflux condenser with a gas trap (e.g., calcium chloride tube or a trap containing sodium hydroxide solution)
- Dropping funnel
- Magnetic stirrer and stir bar

- Heating mantle
- Separatory funnel
- Büchner funnel and flask
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phenylacetic acid (1.0 eq) and a catalytic amount of iron filings (approx. 0.05 eq). Add a suitable anhydrous solvent, such as dichloromethane, to dissolve the starting material.
- Addition of Bromine: From the dropping funnel, add a solution of molecular bromine (1.1 eq) in the same solvent dropwise to the stirring mixture at room temperature. The addition should be slow to control the exothermic reaction and the evolution of hydrogen bromide (HBr) gas. The HBr gas should be directed to a gas trap.
- Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approx. 40-50°C for dichloromethane) and maintain it for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the phenylacetic acid is consumed.[6]
- Work-up - Quenching: Cool the reaction mixture to room temperature. Slowly add a 10% aqueous solution of sodium bisulfite to quench any unreacted bromine. The reddish-brown color of bromine should disappear.
- Extraction: Transfer the mixture to a separatory funnel. If a halogenated solvent was used, the organic layer will be on the bottom. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

- Purification - Recrystallization: The crude **4-bromophenylacetic acid** is purified by recrystallization.[1][2] Dissolve the crude solid in a minimum amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
- Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.

Safety Precautions:

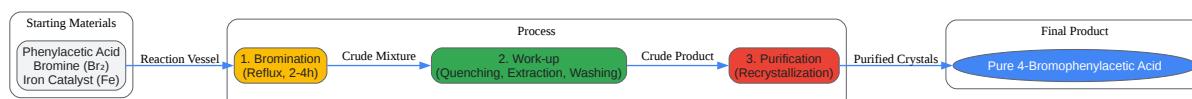
- Work in a well-ventilated fume hood.
- Molecular bromine is highly corrosive, toxic, and causes severe burns. Always wear appropriate personal protective equipment (gloves, safety goggles, lab coat).
- Halogenated solvents like dichloromethane and carbon tetrachloride are hazardous. Avoid inhalation and skin contact.
- The reaction evolves HBr gas, which is corrosive and toxic. Use a proper gas trap.

Quantitative Data Summary

The following table summarizes the key physical and reaction parameters for the synthesis of **4-bromophenylacetic acid**.

Parameter	Value	Reference
Molecular Formula	C ₈ H ₇ BrO ₂	[1][7]
Molecular Weight	215.04 g/mol	[2][7]
Appearance	White to off-white crystalline solid/powder	[1][2]
Melting Point	114-118 °C	[2][7]
Reactant Molar Ratio	Phenylacetic acid : Bromine (1 : 1.1)	Standard Protocol
Typical Reaction Time	2 - 4 hours	[6]
Typical Yield	60-75%	General Expectation
Purity (Post-Recrystallization)	>98%	General Expectation

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **4-Bromophenylacetic acid**.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway for electrophilic bromination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 4. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [synthesis of 4-Bromophenylacetic acid from phenylacetic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b019724#synthesis-of-4-bromophenylacetic-acid-from-phenylacetic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com